[(3R)-3-fluoropyrrolidin-1-yl](6-{[5-(trifluoromethyl)pyridin-2-yl]oxy}quinolin-2-yl)methanone
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Overview
Description
ABBV-318 is a synthetic organic compound that acts as a blocker of voltage-gated sodium channels, specifically Na v 1.7 and Na v 1.8 . These channels are crucial therapeutic targets for the development of new anti-pain medications . ABBV-318 is orally bioavailable and can penetrate the central nervous system, making it a promising candidate for pain treatment .
Preparation Methods
The preparation of ABBV-318 involves synthetic routes that include the use of various reagents and reaction conditions. The compound is synthesized through a series of chemical reactions that involve the formation of specific bonds and functional groups. The detailed synthetic route and industrial production methods are proprietary and not publicly disclosed .
Chemical Reactions Analysis
ABBV-318 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ABBV-318 has several scientific research applications, including:
Chemistry: It is used as a research tool to study the properties and behavior of voltage-gated sodium channels.
Biology: It is used to investigate the role of sodium channels in cellular processes and signaling pathways.
Industry: It is used in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
ABBV-318 exerts its effects by blocking voltage-gated sodium channels Na v 1.7 and Na v 1.8 . These channels play a crucial role in the transmission of pain signals in the nervous system. By inhibiting these channels, ABBV-318 reduces the transmission of pain signals, providing relief from pain . The molecular targets and pathways involved include the sodium channels themselves and the downstream signaling pathways that are affected by their inhibition .
Comparison with Similar Compounds
ABBV-318 is unique in its ability to selectively block Na v 1.7 and Na v 1.8 channels while showing no activity at the cardiac liability channel Na v 1.5 . This selectivity reduces the risk of cardiac side effects, making it a safer option for pain treatment. Similar compounds include other sodium channel blockers, such as:
Tetrodotoxin: A potent blocker of sodium channels, but with significant toxicity.
Lidocaine: A local anesthetic that blocks sodium channels but is not selective for Na v 1.7 and Na v 1.8.
Carbamazepine: An anticonvulsant that also blocks sodium channels but has a broader range of activity.
ABBV-318’s selectivity and central nervous system penetration make it a promising candidate for the development of new pain medications .
Properties
Molecular Formula |
C20H15F4N3O2 |
---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
[(3R)-3-fluoropyrrolidin-1-yl]-[6-[5-(trifluoromethyl)pyridin-2-yl]oxyquinolin-2-yl]methanone |
InChI |
InChI=1S/C20H15F4N3O2/c21-14-7-8-27(11-14)19(28)17-4-1-12-9-15(3-5-16(12)26-17)29-18-6-2-13(10-25-18)20(22,23)24/h1-6,9-10,14H,7-8,11H2/t14-/m1/s1 |
InChI Key |
FWLFRXVPNVBXGR-CQSZACIVSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1F)C(=O)C2=NC3=C(C=C2)C=C(C=C3)OC4=NC=C(C=C4)C(F)(F)F |
Canonical SMILES |
C1CN(CC1F)C(=O)C2=NC3=C(C=C2)C=C(C=C3)OC4=NC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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